molecular formula C14H19NO4S B100186 (2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate CAS No. 17959-12-5

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate

Cat. No.: B100186
CAS No.: 17959-12-5
M. Wt: 297.37 g/mol
InChI Key: LALUBJKCIPVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate is a chemical compound with the molecular formula C14H19NO4S . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester group, a methylthioacetyl group, and an o-isopropoxyphenyl group.

Preparation Methods

The synthesis of (2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate involves several steps. One common synthetic route includes the reaction of methyl isocyanate with o-isopropoxyphenol to form the corresponding carbamate. This intermediate is then reacted with methylthioacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and thioacetyl groups into molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, while the thioacetyl group can interact with thiol-containing proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate can be compared with other carbamate and thioacetyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

17959-12-5

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate

InChI

InChI=1S/C14H19NO4S/c1-10(2)18-11-7-5-6-8-12(11)19-14(17)15(3)13(16)9-20-4/h5-8,10H,9H2,1-4H3

InChI Key

LALUBJKCIPVVIA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC

Key on ui other cas no.

17959-12-5

Origin of Product

United States

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